2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one
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Overview
Description
NSC 281684: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 281684 typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.
Final Assembly: The final product is obtained through a series of reactions that may include oxidation, reduction, or other chemical transformations.
Industrial Production Methods: Industrial production of NSC 281684 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Utilizing batch reactors to control reaction conditions and monitor the progress of the synthesis.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 281684 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate reactions, such as palladium on carbon for hydrogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties.
Scientific Research Applications
NSC 281684 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes, including signal transduction and enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 281684 involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting cellular processes.
Modulating Signal Transduction: Influencing signaling pathways that regulate cell function and behavior.
Interacting with Receptors: Binding to cellular receptors and altering their activity, leading to changes in cellular responses.
Comparison with Similar Compounds
NSC 281684 can be compared with other similar compounds to highlight its uniqueness:
NSC 663284: A potent quinolinedione Cdc25 phosphatase inhibitor with distinct molecular targets and applications.
Dipyridamole: A phosphodiesterase inhibitor used in medicine, with a different mechanism of action and therapeutic applications.
Uniqueness: NSC 281684 stands out due to its specific molecular interactions and the breadth of its applications across various scientific disciplines. Its ability to modulate enzyme activity and signal transduction pathways makes it a valuable tool in both research and industrial settings.
Properties
CAS No. |
59417-07-1 |
---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)12(16)14-8-6-5-7-9-15(14)13(17)11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
HVZCERFCSLFIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCCCN1C(=O)C(C)C |
Origin of Product |
United States |
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